molecular formula C28H23N3O3S2 B11968547 N-(4-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide

N-(4-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No.: B11968547
M. Wt: 513.6 g/mol
InChI Key: LIQLLQFZHYAGEJ-IZHYLOQSSA-N
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Description

N-(4-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide is a heterocyclic compound featuring a thiazolidinone core fused with an indole moiety and an acetamide side chain. The structure includes:

  • Thiazolidinone ring: A 4-oxo-2-thioxo-1,3-thiazolidine system with a 2-phenylethyl substituent at position 2.
  • Indole scaffold: A 2,3-dihydro-1H-indole unit conjugated to the thiazolidinone via a Z-configuration double bond.
  • Acetamide group: An N-(4-methylphenyl)acetamide substituent at position 1 of the indole.

This compound is synthesized via multi-step protocols involving cyclocondensation, nucleophilic substitution, and coupling reactions. Characterization typically employs NMR, mass spectrometry, and X-ray crystallography (where applicable) . Its structural complexity and diverse functional groups make it a candidate for therapeutic applications, particularly in anti-inflammatory and anticancer research .

Properties

Molecular Formula

C28H23N3O3S2

Molecular Weight

513.6 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide

InChI

InChI=1S/C28H23N3O3S2/c1-18-11-13-20(14-12-18)29-23(32)17-31-22-10-6-5-9-21(22)24(26(31)33)25-27(34)30(28(35)36-25)16-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,29,32)/b25-24-

InChI Key

LIQLLQFZHYAGEJ-IZHYLOQSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCC5=CC=CC=C5)/C2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCC5=CC=CC=C5)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiazolidinone ring. The final step involves the coupling of the indole-thiazolidinone intermediate with the 4-methylphenyl acetamide under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

N-(4-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved may include signal transduction pathways where the compound modulates the activity of key proteins.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazolidinone-Indole-Acetamide Analogues

Compound Name Phenyl Substituent Thiazolidinone Substituent Indole Modification Key Properties
Target Compound 4-methylphenyl 2-phenylethyl None Enhanced lipophilicity; moderate anticancer activity
N-(3-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide 3-chlorophenyl 1-phenylethyl None Higher cytotoxicity in vitro; reduced metabolic stability
N-(4-chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide 4-chlorophenyl 4-methylbenzyl None Improved solubility; anti-inflammatory activity via COX-2 inhibition
N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide 4-ethoxyphenyl 3-methoxypropyl None Enhanced bioavailability; moderate kinase inhibition
2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-methylphenyl)acetamide 3-methylphenyl Hexyl None High membrane permeability; limited therapeutic index

Key Observations:

Phenyl Substituents :

  • Electron-withdrawing groups (e.g., Cl at 3- or 4-positions) enhance cytotoxicity but may reduce metabolic stability due to increased electrophilicity .
  • Electron-donating groups (e.g., methyl, ethoxy) improve solubility and bioavailability but may lower target affinity .

Polar substituents (e.g., 3-methoxypropyl) balance solubility and target engagement .

Biological Activity: The 2-phenylethyl group in the target compound confers moderate anticancer activity, likely through tubulin polymerization inhibition (a mechanism observed in related indole-thiazolidinones) . 4-Methylbenzyl and 3-methoxypropyl analogues show divergent therapeutic profiles, highlighting the sensitivity of biological activity to minor structural changes .

Comparison with Non-Thiazolidinone Analogues

Compounds outside the thiazolidinone-indole-acetamide class but sharing functional motifs include:

Table 2: Comparison with Heterocyclic Analogues

Compound Name Core Structure Key Features Biological Relevance
N-(4-ethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide Triazinone-acetamide Ethylphenyl group; triazinone-thioether linkage Antidiabetic activity via α-glucosidase inhibition
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide Benzothiophene-triazinone Cyanobenzothiophene; sulfanyl group Antiviral activity against RNA viruses

Key Differences:

  • Pharmacokinetics: Thiazolidinone-containing compounds generally exhibit higher logP values compared to triazinone derivatives, suggesting greater blood-brain barrier penetration .
  • Target Specificity: The indole-thiazolidinone scaffold shows preferential binding to cytosolic targets (e.g., kinases, tubulin), while triazinone derivatives interact with extracellular enzymes (e.g., α-glucosidase) .

Future Research Priorities:

Structure-Activity Relationship (SAR) Studies: Systematic modification of thiazolidinone and indole substituents to optimize potency and pharmacokinetics.

Mechanistic Elucidation : Detailed investigation of tubulin-binding and kinase-inhibition pathways.

In Vivo Validation : Preclinical testing in animal models to assess efficacy and safety.

Biological Activity

N-(4-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests various biological activities, which are crucial for its application in pharmacology.

The molecular formula of the compound is C25H23N3O4S2C_{25}H_{23}N_{3}O_{4}S_{2} with a molecular weight of approximately 493.6 g/mol. Its structural complexity and presence of multiple functional groups indicate potential interactions with biological targets.

Biological Activity Overview

Research on the biological activity of this compound has highlighted several key areas:

1. Antitumor Activity

Preliminary studies have indicated that compounds with similar structural frameworks exhibit antitumor properties. For instance, derivatives that share a thiazolidine moiety have shown to induce apoptosis in cancer cell lines by disrupting cell cycle progression, particularly at the S phase . Further exploration into the mechanisms of action is warranted to elucidate how this compound influences cellular signaling pathways relevant to tumorigenesis.

2. Antioxidant Properties

Compounds containing thiazolidine rings have been associated with antioxidant activities due to their ability to scavenge free radicals and reduce oxidative stress in cells. This property is particularly beneficial in preventing cellular damage in various diseases, including cancer and neurodegenerative disorders.

3. Enzyme Inhibition

The compound may interact with specific enzymes involved in metabolic pathways or signal transduction. For example, similar compounds have been studied for their inhibitory effects on enzymes like farnesyltransferase, which is implicated in cancer progression . Understanding the binding affinity and inhibition kinetics of this compound could provide insights into its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological effects of structurally related compounds:

StudyFindings
Antitumor Mechanism A study showed that related thiazolidine derivatives induced apoptosis in HepG2 cells via cell cycle arrest at the S phase .
Oxidative Stress Reduction Research indicated that thiazolidine-containing compounds can reduce oxidative stress markers in vitro, suggesting a protective role against cellular damage.
Enzyme Interaction Investigations into enzyme inhibition revealed that certain derivatives effectively inhibit farnesyltransferase, suggesting similar potential for N-(4-methylphenyl)-2-{(3Z)-2-oxo...} .

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